4-propyl-1H-pyrazol-5-amine
Overview
Description
“4-propyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The structure of pyrazoles is characterized by a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The reaction of Appel salt 1 with 1H-pyrazol-5-amines 2 gives main products N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines 3, and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles 5, together with several minor side products .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be highly dependent on the nature of their substituent groups .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-propyl-1H-pyrazol-5-amine is utilized in the synthesis of novel heterocyclic compounds. For instance, Yu et al. (2013) demonstrated a three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, highlighting their potential in drug discovery (Yu et al., 2013).
Domino Reactions in Aqueous Media
Prasanna et al. (2013) synthesized 4H-pyrano[2,3-c]pyrazol-6-amines using a multicomponent domino reaction, demonstrating the compound's versatility in forming densely functionalized structures (Prasanna, Perumal, & Menéndez, 2013).
Rh(III)-catalyzed Intermolecular C-H Amination
Wu et al. (2014) explored the Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, a process useful for modifying existing drugs (Wu et al., 2014).
Synthesis of 1H-furo[2,3-c]pyrazole-4-amine Derivatives
Noruzian et al. (2019) developed a catalyst-free method for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines, highlighting an environmentally benign protocol (Noruzian, Olyaei, & Hajinasiri, 2019).
Drug Discovery and Biological Evaluation
Ma et al. (2020) designed 3-aryl-4-alkylpyrazol-5-amines for antitumor activities, showcasing the compound's potential in cancer research (Ma, Ouyang, Wang, & Yao, 2020).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Aly and El-Mohdy (2015) investigated the modification of PVA/AAc hydrogels with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, for potential medical applications (Aly & El-Mohdy, 2015).
Microwave-Assisted Synthesis
Milosevic et al. (2015) described a microwave-assisted synthesis method for the compound, demonstrating its efficiency in producing carboxamides (Milosevic et al., 2015).
Safety And Hazards
Future Directions
The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium is a new strategy .
properties
IUPAC Name |
4-propyl-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-5-4-8-9-6(5)7/h4H,2-3H2,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIAITMRGNSLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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